Hexuronic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-16-2, 528-16-5 | |
| Record name | .alpha.-D-Galacturonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucopyranuronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational Perspectives on Hexuronic Acids
Historical Context of Hexuronic Acid Nomenclature and Early Research Discoveries
The term "this compound" was first introduced into the scientific lexicon in 1928 by Hungarian biochemist Albert Szent-Györgyi. ebsco.comsciencelearn.org.nz Initially, he had humorously proposed the names "ignose" and "godnose" for a six-carbon carbohydrate he successfully isolated from sources like citrus fruits, cabbage, and animal adrenal glands. nih.gov These names were rejected by the editor of the Biochemical Journal, leading to the more systematic name "this compound," which reflected its six-carbon structure and acidic properties. ebsco.com Szent-Györgyi's primary interest at the time was in understanding cellular respiration and the browning process in plants. sciencehistory.orgfrontiersin.org He discovered that "this compound" could prevent the browning caused by the enzyme peroxidase. frontiersin.org
A pivotal moment in the history of this compound came through the collaboration between Szent-Györgyi and Joseph L. Svirbely. Svirbely, who had previous experience in vitamin research, conducted experiments on guinea pigs, which, like humans, cannot synthesize their own Vitamin C. sciencehistory.orgnih.gov In these experiments, guinea pigs fed a diet lacking this compound developed scurvy and perished, while those supplemented with it remained healthy. ebsco.comsciencehistory.org These findings, published in 1931-1932, definitively proved that this compound was, in fact, the long-sought-after anti-scorbutic factor, Vitamin C. ebsco.com Following this discovery, the compound was renamed ascorbic acid to reflect its role in preventing scurvy. nih.govacs.org
While the story of ascorbic acid is central to the early history of the term "this compound," the name now encompasses a broader class of sugar acids derived from the oxidation of hexose (B10828440) sugars. nih.gov Another significant this compound, glucuronic acid, was identified in the 1870s through studies of metabolites in urine. issx.org Researchers like Jaffe and Schmiedeberg and Meyer were instrumental in isolating and characterizing this compound, which is a derivative of glucose. issx.org A crucial breakthrough in understanding its biological role came in 1953 with the discovery of uridine (B1682114) diphosphoglucuronic acid (UDPGA) by Dutton and Storey, which elucidated the process of glucuronidation. issx.org
The discovery of L-iduronic acid, another vital this compound, is more recent and closely tied to research on glycosaminoglycans (GAGs) like heparin. In the early 1970s, it was established that iduronic acid is the major sulfated uronic acid in heparin. researchgate.net Further research in the 1970s demonstrated that L-iduronic acid is formed at the polymer level through the C-5 epimerization of D-glucuronic acid residues within the growing GAG chain. nih.gov This discovery was crucial for understanding the structure and function of these complex biomolecules.
Table 1: Key Discoveries in the History of Hexuronic Acids
| Year | Discovery | Key Researcher(s) | Significance |
|---|---|---|---|
| 1928 | Isolation of "this compound" from natural sources. ebsco.comsciencelearn.org.nz | Albert Szent-Györgyi | Marked the initial identification of the compound later known as Vitamin C. |
| 1932 | Identification of "this compound" as Vitamin C. ebsco.comnih.gov | Albert Szent-Györgyi & Joseph L. Svirbely | Established the crucial role of ascorbic acid in preventing scurvy. |
| 1870s | Isolation and characterization of glucuronic acid from urine. issx.org | Jaffe, Schmiedeberg & Meyer | Identified another key member of the this compound family. |
| 1953 | Discovery of uridine diphosphoglucuronic acid (UDPGA). issx.org | Dutton & Storey | Elucidated the biochemical pathway for glucuronidation. |
| 1971 | Identification of iduronic acid as the major sulfated uronic acid in heparin. researchgate.net | Research in the field | Advanced the understanding of the composition of glycosaminoglycans. |
| 1975 | Elucidation of the biosynthesis of L-iduronic acid via epimerization. nih.gov | Research in the field | Revealed the mechanism for the formation of iduronic acid in GAGs. |
Contemporary Significance of Hexuronic Acids in Biochemical and Glycoscience Research
In modern biochemical and glycoscience research, hexuronic acids are recognized for their fundamental roles in the structure and function of complex carbohydrates, particularly glycosaminoglycans (GAGs). bibliotekanauki.plmdpi.com GAGs are long, linear polysaccharides consisting of repeating disaccharide units, which typically include a hexosamine and a this compound, such as D-glucuronic acid or L-iduronic acid. bibliotekanauki.plmdpi.com These molecules are integral components of the extracellular matrix and cell surfaces, where they are involved in a vast array of biological processes, including cell signaling, migration, proliferation, and differentiation. bibliotekanauki.pl
The specific type of this compound and its stereochemistry within a GAG chain are critical determinants of its biological activity. science.gov For instance, the conformational flexibility of L-iduronic acid residues in GAGs like heparin and heparan sulfate (B86663) is crucial for their ability to bind to various proteins, thereby modulating processes such as blood coagulation and growth factor signaling. researchgate.netresearchgate.net The ratio of glucuronic acid to iduronic acid, along with sulfation patterns, creates a structural diversity that allows GAGs to interact with a wide range of protein partners. researchgate.net
The importance of hexuronic acids has driven the development of advanced analytical techniques for their study. Mass spectrometry-based methods, including those employing electron detachment dissociation (EDD), have become powerful tools for the structural characterization of GAGs. researchgate.net These techniques allow researchers to distinguish between this compound epimers, such as glucuronic acid and iduronic acid, within a polysaccharide chain, which is a significant analytical challenge. science.govresearchgate.net Furthermore, research is ongoing to develop novel enzymatic and chemical methods for the synthesis of this compound derivatives and GAG oligosaccharides. researchgate.netgoogle.comnih.gov These synthetic molecules are invaluable for probing the structure-function relationships of GAGs and for developing potential therapeutics.
The study of hexuronic acids also extends to their roles in various physiological and pathological processes. For example, the biosynthesis of GAGs containing specific hexuronic acids is tightly regulated and can be altered in diseases such as cancer and inflammatory conditions. mdpi.com Consequently, the enzymes involved in the synthesis and modification of this compound-containing GAGs are being explored as potential drug targets. nih.gov Moreover, the unique properties of hexuronic acids and their polymers are being harnessed for biotechnological applications, including their use as biomaterials and in the development of bio-based chemicals. mdpi.comresearchgate.net
Table 2: Roles of Common Hexuronic Acids in Biology
| This compound | Key Biological Roles | Associated Macromolecules | Research Focus Areas |
|---|---|---|---|
| D-Glucuronic Acid | Detoxification (glucuronidation), component of GAGs. issx.orgwikipedia.org | Glycosaminoglycans (e.g., Hyaluronic Acid, Heparan Sulfate, Chondroitin (B13769445) Sulfate). bibliotekanauki.pl | Drug metabolism, GAG biosynthesis, biomaterial development. |
| L-Iduronic Acid | Protein binding and regulation of biological activity in GAGs. researchgate.netresearchgate.net | Glycosaminoglycans (e.g., Heparin, Dermatan Sulfate). nih.gov | Anticoagulant mechanisms, cell signaling, GAG-protein interactions. |
| D-Galacturonic Acid | Primary component of pectin (B1162225) in plant cell walls. researchgate.net | Pectin. | Plant biology, food science, biofuel production. |
| Ascorbic Acid (Vitamin C) | Antioxidant, enzyme cofactor. nih.gov | (Exists as a free molecule) | Nutrition, disease prevention, cellular metabolism. |
Biosynthetic and Metabolic Pathways of Hexuronic Acids
Major Uronic Acid Metabolic Routes
The Uronic Acid Pathway (Hexuronate Pathway) in Organisms
The uronic acid pathway is a crucial metabolic route for the conversion of glucose into glucuronic acid, L-ascorbic acid (in most animals), and pentoses. researchgate.netscribd.com This pathway is primarily active in the liver of animals. youtube.com It serves as an alternative oxidative pathway for glucose, distinct from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
The pathway begins with glucose 6-phosphate, which is converted to glucose 1-phosphate by phosphoglucomutase. youtube.combiologynotesonline.com Subsequently, UDP-glucose pyrophosphorylase catalyzes the reaction of glucose 1-phosphate with uridine (B1682114) triphosphate (UTP) to form UDP-glucose. biologynotesonline.com The key step in the formation of uronic acid is the oxidation of UDP-glucose at carbon 6 by UDP-glucose dehydrogenase, an NAD+-dependent enzyme, to produce UDP-glucuronate. youtube.combiologynotesonline.com
UDP-glucuronate is a highly versatile intermediate. It is the "active" form of glucuronic acid and is essential for detoxification processes, where it conjugates with various substances like bilirubin, steroids, and certain drugs to increase their water solubility and facilitate their excretion. slideshare.net It is also a precursor for the synthesis of glycosaminoglycans, such as hyaluronic acid and heparin.
In most animals, with the notable exceptions of primates, guinea pigs, and some bats and birds, the uronic acid pathway is the route for vitamin C (L-ascorbic acid) synthesis. scribd.combiologynotesonline.com This involves the conversion of UDP-glucuronate to L-gulonate, which is then converted to L-gulono-1,4-lactone. The final step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase, which is absent in humans and other species that cannot synthesize their own vitamin C. scribd.comscribd.com
Furthermore, the uronic acid pathway connects to the pentose phosphate pathway through the conversion of L-gulonate to L-xylulose, which can then be further metabolized. researchgate.netbiologynotesonline.com An inherited deficiency in the enzyme that reduces L-xylulose to xylitol (B92547) leads to the condition known as essential pentosuria, where L-xylulose is excreted in the urine. scribd.com
Table 1: Key Enzymes in the Uronic Acid Pathway
| Enzyme | Function |
| Phosphoglucomutase | Converts glucose 6-phosphate to glucose 1-phosphate. youtube.combiologynotesonline.com |
| UDP-glucose pyrophosphorylase | Synthesizes UDP-glucose from glucose 1-phosphate and UTP. biologynotesonline.com |
| UDP-glucose dehydrogenase | Oxidizes UDP-glucose to UDP-glucuronate. youtube.combiologynotesonline.com |
| UDP-glucuronosyltransferases (UGTs) | Transfer glucuronic acid from UDP-glucuronate to various substrates. biologynotesonline.com |
| L-gulonolactone oxidase | Catalyzes the final step in ascorbic acid synthesis in many animals. scribd.comscribd.com |
| Xylitol Dehydrogenase | Reduces L-xylulose to xylitol. scribd.com |
The Ashwell Pathway for Hexuronate Utilization in Microorganisms
The Ashwell pathway is a catabolic route found in many microorganisms, including Escherichia coli, for the utilization of hexuronic acids, such as D-glucuronate and D-galacturonate, as a carbon and energy source. nih.govou.edu This pathway converts these sugar acids into intermediates of central metabolism. nih.gov
In E. coli, the process begins with the transport of hexuronates into the cell. nih.gov D-glucuronate and D-galacturonate are then converted to a common intermediate, 2-keto-3-deoxy-D-gluconate (KDG). nih.govresearchgate.net This conversion involves parallel sets of enzymes. For D-glucuronate, it is first isomerized to D-fructuronate by uronate isomerase (UxaC). D-fructuronate is then reduced to D-mannonate by mannonate oxidoreductase (UxuB), which is subsequently dehydrated to KDG by mannonate dehydratase (UxuA). nih.govmdpi.com
Similarly, D-galacturonate is isomerized to D-tagaturonate by the same uronate isomerase (UxaC). D-tagaturonate is then reduced to D-altronate by altronate oxidoreductase (UxaB) and dehydrated to KDG by altronate dehydratase (UxaA). nih.gov
The resulting KDG is then phosphorylated by KDG kinase (KdgK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is a key intermediate of the Entner-Doudoroff pathway. ou.edunih.gov KDPG is then cleaved by KDPG aldolase (B8822740) (Eda) into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can directly enter glycolysis. ou.edunih.gov
The regulation of the Ashwell pathway is complex and involves transcriptional regulators such as UxuR and ExuR, which control the expression of the genes encoding the pathway's enzymes. nih.govsemanticscholar.org
Table 2: Core Enzymes of the Ashwell Pathway
| Enzyme | Function |
| Uronate Isomerase (UxaC) | Interconverts D-glucuronate and D-fructuronate, and D-galacturonate and D-tagaturonate. nih.gov |
| Mannonate Oxidoreductase (UxuB) | Reduces D-fructuronate to D-mannonate. nih.gov |
| Altronate Oxidoreductase (UxaB) | Reduces D-tagaturonate to D-altronate. nih.gov |
| Mannonate Dehydratase (UxuA) | Dehydrates D-mannonate to KDG. nih.gov |
| Altronate Dehydratase (UxaA) | Dehydrates D-altronate to KDG. nih.gov |
| KDG Kinase (KdgK) | Phosphorylates KDG to KDPG. ou.edu |
| KDPG Aldolase (Eda) | Cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. ou.edu |
L-Galactose Pathway in Plant L-Ascorbic Acid Biosynthesis
In higher plants, the primary route for L-ascorbic acid (vitamin C) biosynthesis is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. frontiersin.orgresearchgate.net This pathway starts from D-fructose 6-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid. frontiersin.org
The pathway involves the following key steps and enzymes:
Phosphomannose isomerase (PMI) converts D-fructose 6-phosphate to D-mannose 6-phosphate. frontiersin.org
Phosphomannomutase (PMM) then converts D-mannose 6-phosphate to D-mannose 1-phosphate. frontiersin.org
GDP-D-mannose pyrophosphorylase (GMP) catalyzes the formation of GDP-D-mannose from D-mannose 1-phosphate and GTP. frontiersin.org
GDP-D-mannose-3',5'-epimerase (GME) converts GDP-D-mannose to GDP-L-galactose. frontiersin.org
GDP-L-galactose phosphorylase (GGP) , a key regulatory enzyme, converts GDP-L-galactose to L-galactose 1-phosphate. mdpi.comresearchgate.net
L-galactose 1-phosphate phosphatase (GPP) dephosphorylates L-galactose 1-phosphate to L-galactose. frontiersin.org
L-galactose dehydrogenase (GDH) oxidizes L-galactose to L-galactono-1,4-lactone. frontiersin.org
The final step is catalyzed by L-galactono-1,4-lactone dehydrogenase (GalLDH) , which oxidizes L-galactono-1,4-lactone to L-ascorbic acid in the mitochondria. frontiersin.orgmdpi.com
The expression of genes encoding these enzymes is regulated by various factors, including light, which directly correlates with the ascorbic acid content in plant tissues. frontiersin.orgnih.gov
Table 3: Enzymes of the L-Galactose Pathway in Plants
| Enzyme | EC Number | Function |
| Phosphomannose isomerase (PMI) | 5.3.1.8 | Converts D-fructose 6-phosphate to D-mannose 6-phosphate. frontiersin.org |
| Phosphomannomutase (PMM) | 5.4.2.8 | Converts D-mannose 6-phosphate to D-mannose 1-phosphate. frontiersin.org |
| GDP-D-mannose pyrophosphorylase (GMP) | 2.7.7.13 | Synthesizes GDP-D-mannose. frontiersin.org |
| GDP-D-mannose 3',5'-epimerase (GME) | 5.1.3.18 | Converts GDP-D-mannose to GDP-L-galactose. frontiersin.org |
| GDP-L-galactose phosphorylase (GGP) | 2.7.7.69 | Converts GDP-L-galactose to L-galactose 1-phosphate. frontiersin.org |
| L-galactose 1-phosphate phosphatase (GPP) | 3.1.3.25 | Dephosphorylates L-galactose 1-phosphate to L-galactose. frontiersin.org |
| L-galactose dehydrogenase (GDH) | 1.1.1.117 | Oxidizes L-galactose to L-galactono-1,4-lactone. frontiersin.org |
| L-galactono-1,4-lactone dehydrogenase (GalLDH) | 1.3.2.3 | Oxidizes L-galactono-1,4-lactone to L-ascorbic acid. frontiersin.org |
D-Galacturonic Acid Pathway in Plants
This pathway involves the following key transformations:
D-galacturonic acid is reduced to L-galactonic acid by D-galacturonic acid reductase (GalUR) . mdpi.comtandfonline.com
L-galactonic acid is then converted to L-galactono-1,4-lactone. d-nb.info
Finally, L-galactono-1,4-lactone is oxidized to L-ascorbic acid by L-galactono-1,4-lactone dehydrogenase (GalLDH) , the same enzyme that catalyzes the final step of the L-galactose pathway. mdpi.comd-nb.info
The D-galacturonic acid pathway provides a link between cell wall metabolism and vitamin C synthesis. In some fungi, a similar pathway for D-galacturonic acid catabolism exists, but it leads to glycerol (B35011) formation rather than ascorbic acid. wur.nlnih.gov
Table 4: Key Enzymes in the Plant D-Galacturonic Acid Pathway
| Enzyme | Function |
| D-galacturonic acid reductase (GalUR) | Reduces D-galacturonic acid to L-galactonic acid. mdpi.comtandfonline.com |
| Aldonolactonase (potential) | Converts L-galactonic acid to L-galactono-1,4-lactone. mdpi.com |
| L-galactono-1,4-lactone dehydrogenase (GalLDH) | Oxidizes L-galactono-1,4-lactone to L-ascorbic acid. mdpi.comd-nb.info |
Enzymology and Reaction Mechanisms in Hexuronic Acid Metabolism
Hexose (B10828440) Oxidases and Dehydrogenases in Uronic Acid Formation
The formation of uronic acids from hexoses is fundamentally an oxidation reaction. This conversion is catalyzed by a class of enzymes known as hexose oxidases and dehydrogenases.
Hexose Dehydrogenases play a more direct role in the formation of uronic acids. A key example is UDP-glucose dehydrogenase , which specifically oxidizes the C6 hydroxyl group of UDP-glucose to a carboxyl group, forming UDP-glucuronate. biologynotesonline.com This is a critical step in the uronic acid pathway in animals and plants. biologynotesonline.com
Another relevant enzyme is uronate dehydrogenase . This enzyme catalyzes the NAD+-dependent oxidation of D-glucuronic acid and D-galacturonic acid to their corresponding aldaric acids (D-glucaric acid and D-galactaric acid, respectively). libios.frnih.gov While this reaction represents the further oxidation of a uronic acid, it highlights the role of dehydrogenases in this metabolic sphere. Uronate dehydrogenases have been identified in various bacteria, such as Agrobacterium tumefaciens. nih.govresearchgate.net
Table 5: Comparison of Hexose Oxidases and Dehydrogenases in Sugar Acid Metabolism
| Enzyme Type | Typical Substrate(s) | Typical Product(s) | Cofactor/Co-substrate |
| Hexose Oxidase | D-glucose, D-galactose, maltose, lactose (B1674315) bakerpedia.com | D-glucono-1,5-lactone, hydrogen peroxide bakerpedia.com | Oxygen scientistlive.com |
| UDP-glucose Dehydrogenase | UDP-glucose biologynotesonline.com | UDP-glucuronate biologynotesonline.com | NAD+ biologynotesonline.com |
| Uronate Dehydrogenase | D-glucuronic acid, D-galacturonic acid libios.fr | D-glucaric acid, D-galactaric acid libios.fr | NAD+ libios.fr |
Epimerases Involved in this compound Interconversions (e.g., Glucuronyl C5-Epimerase)
Epimerases are enzymes that catalyze the inversion of stereochemistry at a specific carbon atom within a sugar molecule. In the context of hexuronic acids, these enzymes play a crucial role in modifying the structure of polysaccharide chains, thereby altering their biological function. A key example is the D-glucuronyl C5-epimerase (Glce), which is integral to the biosynthesis of heparan sulfate (B86663) (HS) and heparin. nih.govuniprot.org
Glce catalyzes the conversion of D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues within the growing polysaccharide chain. nih.govnih.gov This epimerization at the C5 position is a critical modification that introduces conformational flexibility to the HS chain. nih.govrcsb.org The presence of IdoA is essential for the subsequent sulfation steps and for creating specific binding sites for a wide array of proteins, thus modulating many cellular processes. nih.govpnas.org The reaction is reversible in vitro, but appears to be irreversible in vivo. nih.govnih.gov
The enzyme recognizes and binds to specific regions of the heparan sulfate precursor chain, particularly those containing N-sulfated glucosamine (B1671600) residues adjacent to the target GlcA residue. uniprot.orgpnas.org Structural studies have revealed that the enzyme forces the substrate into a constrained boat conformation, facilitating the removal and re-addition of a proton at C5. pnas.org Three tyrosine residues (Tyr468, Tyr528, and Tyr546) in the active site have been identified as crucial for this catalytic activity. rcsb.org
In addition to the epimerase involved in heparan sulfate and heparin biosynthesis, other carbohydrate epimerases act on hexuronic acids at the polymer level. researchgate.net For instance, alginate epimerases convert mannuronic acid to guluronic acid in algae and some bacteria. researchgate.net These enzymes, while performing a similar function, appear to have evolved independently and have different structural features and cofactor requirements. researchgate.net
Table 1: Examples of Epimerases in this compound Metabolism
| Enzyme Name | Substrate(s) | Product(s) | Organism/Pathway | Function |
|---|---|---|---|---|
| D-glucuronyl C5-epimerase (Glce) | D-glucuronic acid (in heparan sulfate) | L-iduronic acid (in heparan sulfate) | Mammals | Biosynthesis of heparan sulfate and heparin. nih.govuniprot.orgnih.gov |
| Alginate epimerase | Mannuronic acid (in alginate) | Guluronic acid (in alginate) | Algae, Bacteria | Alginate biosynthesis. researchgate.net |
| UDP-galacturonic acid C4-epimerase | UDP-glucuronic acid | UDP-galacturonic acid | Klebsiella pneumoniae | Provides UDP-galacturonic acid for core lipopolysaccharide synthesis. nih.gov |
Lactonases and Their Roles in Hexuronate Catabolism (e.g., UxuL, UxuF)
Lactonases are enzymes that hydrolyze lactones (cyclic esters) to their corresponding hydroxy acids. In the context of this compound metabolism, they play a key role in the breakdown of these sugars. Novel families of lactonases, specifically UxuL and UxuF, have been identified as crucial components of a variant of the oxidative pathway for hexuronate utilization in Proteobacteria. nih.govasm.org
In this pathway, hexuronates like D-glucuronic acid and D-galacturonic acid are first oxidized to their corresponding aldarolactones. nih.gov UxuL and UxuF then catalyze the hydrolysis of these 1,5-lactones, such as D-galactaro-1,5-lactone and D-glucaro-1,5-lactone, to their ring-opened aldarates. nih.govnih.gov This step is essential for channeling the products of hexuronate oxidation into the downstream aldaric acid catabolic pathway. nih.gov
Bioinformatic analyses revealed that the genes for UxuL and UxuF are often located near other genes involved in hexuronate metabolism, suggesting their functional linkage. asm.org Experimental characterization of the purified recombinant UxuL and UxuF enzymes from several bacterial species confirmed their lactonase activity and provided insights into their substrate preferences. nih.gov Kinetic analysis showed that UxuL has a higher catalytic efficiency with glucarolactone, while UxuF is more efficient with galactarolactone. asm.org These lactonases are typically members of protein families that require a divalent metal ion, such as Ca²⁺ or Zn²⁺, for their activity. asm.org
Table 2: Characterized Lactonases in Hexuronate Catabolism
| Enzyme | Organism(s) | Substrate(s) | Function |
|---|---|---|---|
| UxuL | Proteobacteria (e.g., Ralstonia pickettii) | D-glucaro-1,5-lactone, D-galactaro-1,5-lactone | Hydrolysis of aldarolactones in the oxidative hexuronate pathway. nih.govnih.gov |
| UxuF | Proteobacteria | D-galactaro-1,5-lactone, D-glucaro-1,5-lactone | Hydrolysis of aldarolactones in the oxidative hexuronate pathway. nih.govnih.gov |
Glucuronidases in Hexuronate Degradation
Glucuronidases are enzymes that break down glucuronides, which are substances formed by linking glucuronic acid to another compound via a glycosidic bond. In the context of hexuronate metabolism, β-glucuronidases (EC 3.2.1.31) play a significant role in the initial steps of utilizing complex carbohydrates containing glucuronic acid.
These enzymes catalyze the hydrolysis of β-D-glucuronosides to release D-glucuronate. researchgate.net This free D-glucuronate can then enter the main hexuronate catabolic pathways. mdpi.com In organisms like Escherichia coli, β-glucuronides are first transported into the periplasm and then into the cytoplasm. Inside the cell, β-glucuronidase (encoded by the uidA gene in E. coli) cleaves the glycosidic bond, making D-glucuronate available for further metabolism. asm.orgnih.gov
The degradation of hexuronides and hexuronates often begins with the action of a β-glucuronidase. researchgate.net This enzymatic step is crucial for organisms that rely on complex glucuronidated compounds as a carbon source. The released D-glucuronate is subsequently isomerized to D-fructuronate and then enters a series of reactions that ultimately lead to central metabolic intermediates like pyruvate and glyceraldehyde-3-phosphate. pathbank.org
Sulfotransferases Modifying this compound Residues (e.g., Heparan Sulfate 2-O-Sulfotransferase)
Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate (SO₃⁻) group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. nih.gov In the biosynthesis of glycosaminoglycans like heparan sulfate (HS), specific sulfotransferases modify this compound residues, which is a critical step in determining the biological function of these complex polysaccharides. wikipedia.orgresearchgate.net
A key enzyme in this process is heparan sulfate 2-O-sulfotransferase (HS2ST). wikipedia.org This enzyme catalyzes the transfer of a sulfate group to the C2 position of selected this compound residues, including both D-glucuronic acid (GlcA) and L-iduronic acid (IdoA), within the maturing HS chain. uniprot.orguniprot.orgebi.ac.uk The 2-O-sulfation of IdoA residues is particularly important for creating high-affinity binding sites for a variety of proteins, such as growth factors and morphogens, thereby playing a crucial role in cell signaling and embryonic development. uniprot.orgnih.gov
The modification process is highly specific and occurs in the Golgi apparatus. researchgate.net The sulfation patterns on heparan sulfate chains are not random; they are generated by the coordinated action of several sulfotransferases, including HS2ST, and are specific to cell type. researchgate.netresearchgate.net The presence of N-sulfate groups on adjacent glucosamine residues often influences the action of HS2ST. oup.com Studies have shown that HS2ST has a pronounced preference for sulfating IdoA residues over GlcA residues. oup.com The structural diversity generated by these sulfation patterns allows heparan sulfate to participate in a wide range of biological processes, from blood coagulation to cell proliferation. nih.gov
Table 3: Key Sulfotransferase in this compound Modification
| Enzyme Name | Abbreviation | Substrate(s) | Function |
|---|---|---|---|
| Heparan sulfate 2-O-sulfotransferase 1 | HS2ST1 | D-glucuronic acid and L-iduronic acid residues in heparan sulfate | Catalyzes the 2-O-sulfation of this compound residues, crucial for creating protein-binding sites in heparan sulfate. wikipedia.orguniprot.orguniprot.org |
Microbial Hexuronate Metabolism and Regulation
Bacterial Utilization Strategies and Pathways
Bacteria have evolved diverse and highly variable strategies to utilize hexuronic acids, such as D-glucuronate and D-galacturonate, as carbon and energy sources. nih.govmdpi.com These sugars are common components of plant cell walls (e.g., pectin (B1162225) and glucuronoxylan) and animal tissues (glycosaminoglycans). nih.govasm.org
Two primary catabolic pathways for hexuronate metabolism have been extensively studied in bacteria: the isomerase pathway and the oxidative pathway.
The isomerase pathway , well-characterized in model organisms like Escherichia coli and Bacillus subtilis, involves the conversion of hexuronates into 2-keto-3-deoxy-D-gluconate (KDG). nih.govmdpi.com For D-glucuronate, it is first isomerized to D-fructuronate by uronate isomerase (UxaC). D-fructuronate is then reduced to D-mannonate by mannonate oxidoreductase (UxuB), which is subsequently dehydrated by mannonate dehydratase (UxuA) to form KDG. mdpi.com Similarly, D-galacturonate is converted to D-tagaturonate, then to D-altronate, and finally to KDG via the actions of UxaC, altronate oxidoreductase (UxaB), and altronate hydrolase (UxaA), respectively. asm.org The common intermediate, KDG, is then phosphorylated and cleaved into pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism. researchgate.net
The oxidative pathway represents an alternative strategy. In this pathway, found in various Proteobacteria, hexuronates are oxidized by a uronate dehydrogenase (Udh) to form aldarolactones. nih.govresearchgate.net These lactones are then hydrolyzed by specific lactonases, such as UxuL and UxuF, to yield aldaric acids (D-glucarate and meso-galactarate). nih.govnih.gov These aldarates are further catabolized to intermediates of central metabolism. researchgate.net This pathway effectively links this compound and aldaric acid metabolism. nih.gov
Bacteria employ specific transporters to uptake hexuronates from the environment. In enterobacteria, the ExuT transporter, a member of the major facilitator superfamily (MFS), is responsible for importing hexuronates. nih.govasm.org Other transport systems, like the tripartite ATP-independent periplasmic (TRAP) transporters (UxuPQM), have also been identified in various proteobacteria. nih.govasm.org
Transcriptional Regulation of Hexuronate Metabolism Genes (e.g., UxuR, ExuR)
The expression of genes involved in hexuronate catabolism is tightly controlled by transcriptional regulators to ensure that the metabolic machinery is synthesized only when these sugars are available. In E. coli and other gammaproteobacteria, the regulation is primarily managed by two homologous transcriptional repressors from the GntR family: UxuR and ExuR. asm.orgasm.orguni.lu
UxuR specifically controls the metabolism of D-glucuronate. It represses the transcription of the uxuAB operon (encoding mannonate oxidoreductase and dehydratase), the uidABC operon (involved in β-glucuronide utilization), and its own gene, uxuR. asm.orglbl.gov The inducing molecule for UxuR is thought to be D-fructuronate, an intermediate in the glucuronate pathway. asm.org
ExuR acts as a more general repressor, controlling genes for the metabolism of both D-glucuronate and D-galacturonate. asm.orguni.lu Its regulon includes the exuT transporter gene, the uxaCA operon, the uxaB gene, and the uxuAB operon. asm.orglbl.gov The inducer for ExuR is D-galacturonate. asm.org
These two regulators can interact, with evidence suggesting they can form heterodimers, adding another layer of complexity to the control of hexuronate metabolism. microbiologyresearch.org
In other bacterial lineages, different regulatory systems have evolved. For instance, in many proteobacteria that use the oxidative pathway, a novel GntR family regulator, named GguR , controls the genes for both hexuronate and aldarate utilization. nih.govasm.org GguR is distantly related to UxuR and ExuR. asm.org Additionally, other local regulators such as GudR, GulR, and UdhR have been identified that control subsets of hexuronate/aldarate utilization genes in specific organisms. nih.gov In Bacillus subtilis, a repressor named ExuR (a LacI family protein, distinct from the E. coli ExuR) controls the expression of the exu locus in response to galacturonate. asm.org
This diversity in regulatory mechanisms reflects the varied evolutionary paths bacteria have taken to adapt to the utilization of hexuronic acids from different environmental niches. nih.gov
Table 4: Key Transcriptional Regulators of Hexuronate Metabolism
| Regulator | Family | Organism(s) | Target Genes/Operons | Inducer(s) |
|---|---|---|---|---|
| UxuR | GntR | E. coli, Gammaproteobacteria | uxuAB, uidABC, uxuR | D-fructuronate |
| ExuR | GntR | E. coli, Gammaproteobacteria | exuT, uxaCA, uxaB, uxuAB | D-galacturonate |
| GguR | GntR | Proteobacteria (various) | Hexuronate and aldarate utilization genes | Aldarates |
| ExuR | LacI | Bacillus subtilis | exu locus | Galacturonate |
Influence of Environmental Stressors on Microbial Hexuronate Metabolism
Microbial metabolism of hexuronates, which are key carbon sources in certain environments like the mammalian gut, is significantly influenced by various environmental stressors. plos.org Osmotic stress, in particular, has been shown to critically alter the genetic expression and enzymatic pathways responsible for hexuronate degradation in microorganisms such as Escherichia coli. plos.orgresearchgate.net
Research has revealed that in E. coli, high concentrations of carbohydrates, which induce osmotic stress, lead to the repression of the standard enzymatic pathways for degrading galacturonate and glucuronate. plos.org This repression affects the uxaABC and uxuAB operons, which are normally responsible for hexuronate catabolism. The mechanism for this downregulation is mediated by the transcriptional regulator OxyR. plos.orgresearchgate.net Under osmotic stress, OxyR acts as a repressor for these genes. plos.org
Interestingly, E. coli employs an alternative pathway to cope with these conditions. The enzymes 5-keto-4-deoxyuronate isomerase (KduI) and 2-deoxy-D-gluconate 3-dehydrogenase (KduD) are upregulated and facilitate the breakdown of hexuronates when the primary pathways are repressed. plos.orgresearchgate.net Studies using gnotobiotic mouse models showed that a lactose-rich diet, which can cause osmotic stress, led to the upregulation of KduD in intestinal E. coli. plos.org In vitro experiments confirmed that under osmotic stress conditions, an E. coli strain deficient in kduID showed significantly impaired growth (30% to 80% lower maximal cell density and 1.5 to 2-fold longer doubling times) when galacturonate or glucuronate were the carbon sources, highlighting the crucial role of this alternative pathway. plos.org
This regulatory network suggests a sophisticated adaptation mechanism where environmental cues, like dietary changes leading to osmotic stress, directly modulate microbial metabolic strategies for utilizing available nutrients. plos.orgescholarship.org
**Table 1: Effect of Osmotic Stress on Hexuronate Metabolism Genes in *E. coli***
| Gene/Operon | Function in Hexuronate Metabolism | Effect of Osmotic Stress | Regulatory Factor |
|---|---|---|---|
| uxaABC | Standard pathway for galacturonate degradation | Repressed | OxyR plos.org |
| uxuAB | Standard pathway for glucuronate degradation | Repressed | OxyR plos.org |
| kduI | Alternative pathway; 5-keto-4-deoxyuronate isomerase | Induced/Compensatory role | Not fully elucidated plos.org |
| kduD | Alternative pathway; 2-deoxy-D-gluconate 3-dehydrogenase | Induced/Compensatory role | Not fully elucidated plos.org |
Enzymatic Production of Hexuronic Acids by Genetically Modified Microorganisms
The production of hexuronic acids and their derivatives using genetically modified microorganisms represents a significant advancement in industrial biotechnology, offering a sustainable alternative to conventional chemical synthesis methods. mdpi.comresearchgate.net Metabolic engineering strategies are central to developing microbial strains capable of efficiently converting simple sugars into valuable sugar acids. researchgate.net
Key strategies for optimizing microbial production include:
Pathway Engineering : This involves overexpressing genes that encode for key enzymes in the desired biosynthetic pathway. researchgate.net
Deletion of Competing Pathways : To maximize the carbon flux towards the target product, competing metabolic pathways that consume the precursor are eliminated. researchgate.net
Cofactor Balancing : Redox reactions are crucial in sugar acid biosynthesis, and engineering the microorganism to regenerate necessary cofactors like NAD+ is often required for efficient production. researchgate.net
A notable example is the production of D-glucaric acid using engineered E. coli. In one pathway, phosphotransferase activity converts D-glucose to D-glucose-6-phosphate, which is then transformed into myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase. A subsequent dephosphorylation yields myo-inositol, which is a precursor for glucaric acid production. mdpi.com Another approach involves the production of meso-galactaric acid from D-galacturonic acid by introducing the gene for uronate dehydrogenase (UDH) into recombinant microorganisms. mdpi.com
Furthermore, genetically modified organisms are engineered for the production of biopolymers that use this compound as a monomer. For instance, to improve the synthesis of hyaluronic acid (a polymer of D-glucuronic acid and N-acetylglucosamine), strains of Bacillus subtilis have been engineered. researchgate.net The overexpression of endogenous genes such as tuaD (encoding UDP-glucose 6-dehydrogenase) and gtaB (encoding UDP-glucose pyrophosphorylase) can increase the intracellular pool of the precursor UDP-glucuronic acid, thereby boosting hyaluronic acid titers. researchgate.net These genetic modifications aim to channel metabolic intermediates efficiently into the production of the desired this compound-containing biopolymer. researchgate.net
Table 2: Examples of Genetically Engineered Microorganisms for this compound-Related Production
| Microorganism | Target Product | Key Genetic Modification/Strategy |
|---|---|---|
| Escherichia coli | D-Glucaric Acid | Overexpression of myo-inositol-1-phosphate synthase and subsequent pathway enzymes. mdpi.com |
| Recombinant Microorganisms | meso-Galactaric Acid | Introduction of the gene for uronate dehydrogenase (UDH) to convert D-galacturonic acid. mdpi.com |
| Bacillus subtilis | Hyaluronic Acid (contains D-glucuronic acid) | Overexpression of endogenous genes tuaD (UDP-glucose 6-dehydrogenase) and gtaB (UDP-glucose pyrophosphorylase) to increase UDP-glucuronic acid precursor supply. researchgate.net |
Biosynthesis of Hexuronic Acids in Plant Systems
In plants, hexuronic acids are fundamental components of the cell wall, particularly pectins and hemicelluloses, and serve as precursors for other essential molecules like L-ascorbic acid (vitamin C). core.ac.ukdiva-portal.orgfrontiersin.org The primary activated form of this compound for these biosynthetic processes is UDP-D-glucuronic acid (UDP-GlcA). researchgate.netontosight.ai Plants utilize two main pathways for the synthesis of UDP-GlcA. researchgate.netoup.com
The Nucleotide Sugar Oxidation Pathway : This is considered the predominant pathway in many plant tissues. researchgate.net It involves the direct, two-fold oxidation of UDP-glucose at the C-6 position. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH), which uses NAD+ as a cofactor to produce UDP-GlcA. diva-portal.orgontosight.ai The activity of UGDH is subject to feedback inhibition by products such as UDP-xylose, which helps to regulate the flow of carbon into cell wall polysaccharides. oup.com
The myo-Inositol Oxygenation Pathway : This alternative route provides a link between inositol (B14025) metabolism and cell wall precursor synthesis. icrisat.orgnih.gov The pathway begins with the cleavage of the myo-inositol ring, a reaction catalyzed by myo-inositol oxygenase (MIOX), to produce D-glucuronic acid. core.ac.uknih.gov This D-glucuronic acid is then phosphorylated by a glucuronokinase and subsequently converted to UDP-GlcA by UDP-glucuronic acid pyrophosphorylase. researchgate.net Evidence suggests that this pathway is particularly important in specific tissues or during certain developmental stages. oup.com Overexpression of the MIOX gene in Arabidopsis has been shown to increase the levels of L-ascorbic acid, for which D-glucuronic acid is a precursor. nih.gov
Once synthesized, UDP-GlcA can be further modified. A key conversion is the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid, catalyzed by UDP-D-glucuronate 4-epimerase (GAE). nih.govnih.gov UDP-D-galacturonic acid is the activated form of galacturonic acid required for the synthesis of pectic polysaccharides, which are major components of the plant cell wall. nih.govnih.gov
Table 3: Key Enzymes in the Biosynthesis of Hexuronic Acids in Plants
| Pathway | Enzyme | Substrate | Product | Function |
|---|---|---|---|---|
| Nucleotide Sugar Oxidation | UDP-glucose dehydrogenase (UGDH) | UDP-glucose | UDP-D-glucuronic acid | Primary synthesis of UDP-GlcA. diva-portal.orgontosight.ai |
| myo-Inositol Oxygenation | myo-Inositol oxygenase (MIOX) | myo-Inositol | D-Glucuronic acid | First step in converting myo-inositol to uronic acids. nih.govnih.gov |
| myo-Inositol Oxygenation | Glucuronokinase | D-Glucuronic acid | D-Glucuronic acid-1-phosphate | Phosphorylation step. researchgate.net |
| myo-Inositol Oxygenation | UDP-glucuronic acid pyrophosphorylase | D-Glucuronic acid-1-phosphate | UDP-D-glucuronic acid | Formation of the activated sugar nucleotide. researchgate.net |
| Pectin Precursor Synthesis | UDP-D-glucuronate 4-epimerase (GAE) | UDP-D-glucuronic acid | UDP-D-galacturonic acid | Provides the precursor for pectic polysaccharides. nih.govnih.gov |
Chemical Synthesis and Derivatization of Hexuronic Acids
Stereoselective Synthesis of Hexuronic Acid Isomers
The controlled synthesis of specific stereoisomers of hexuronic acids is crucial for studying their structure-function relationships. Methodologies have been developed to achieve high stereoselectivity, providing access to rare and important sugar acids.
A unified strategy for the total synthesis of multiple this compound stereoisomers has been developed, enabling the creation of a range of compounds from a single starting material. One notable approach successfully produced six stereoisomeric hexuronic acids: altro, manno, gluco, gulo, galacto, and talo. nih.gov This was achieved starting from cis,trans-tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylate. nih.gov
The general synthetic pathway involved a sequence of carefully controlled reactions:
Epoxidation: The double bond in the starting dihydropyran ring was epoxidized.
Epoxide Opening: The resulting epoxides were opened using dimethylamine.
Cope Degradation: The dimethylamino derivatives underwent Cope degradation.
Hydroxylation: The final step involved the hydroxylation of the double bond in the resulting tert-butyl hex-3-enuronates. nih.gov
This multi-step process allowed for the preparation of all six isomers as pure, racemic diastereoisomers, demonstrating a versatile route to a library of hexuronic acids. nih.gov
Beyond total synthesis, specific methods have been optimized for individual this compound configurations, often starting from more common monosaccharides.
gluco Configuration: D-glucuronic acid can be synthesized through the catalytic oxidation of D-glucose derivatives. acs.org A practical method involves the oxidation of 1,2-O-isopropylidene-D-glucose. acs.org Another route uses the oxidation of hexosides, such as methyl-α-D-glucoside, with gaseous oxygen in the presence of a platinum catalyst to yield the corresponding glucuronoside. rsc.org Genetically modified Escherichia coli have also been engineered to produce D-glucuronic acid from myo-inositol. mdpi.com
galacto Configuration: D-Galacturonic acid is a major component of pectin (B1162225) and can be sourced from this natural polymer. mdpi.comnist.gov Synthetically, it can be prepared by oxidizing the primary alcohol group of galactose derivatives. rsc.orgnih.gov For instance, methyl-α- and -β-D-galacturonosides were prepared via the platinum-catalyzed oxidation of the corresponding galactosides. rsc.org A stereoselective total synthesis of dodecagalacturonic acid has also been achieved using glycosyl fluorides as donors followed by oxidation. nih.gov
manno Configuration: D-Mannuronic acid can be synthesized by oxidizing D-mannose using reagents like TEMPO. smolecule.com It can also be produced from the hydrolysis of alginic acid. mdpi.com The synthesis of β-D-mannuronic acid esters and glycosides has been achieved using thiomannuronic acid esters as intermediates and by controlling stereochemistry with specific protecting groups. smolecule.com Recently, 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid was produced through selective oxidation of the corresponding mannoside. nih.gov
gulo and ido Configurations: L-guluronic acid is obtainable through the hydrolysis of alginic acid. mdpi.com The synthesis of L-iduronic acid, an important component of glycosaminoglycans, has been achieved via the cyanohydrin synthesis applied to a D-xylose derivative. cdnsciencepub.com This process involves chain extension, yielding a mix of D-glucuronic and L-iduronic acid derivatives that can be separated. cdnsciencepub.com
The following table summarizes the unified total synthesis approach to the six primary this compound isomers.
| Target Configuration | Key Synthetic Steps | Starting Material |
|---|---|---|
| altro | Epoxidation → Epoxide Opening (with (CH₃)₂NH) → Cope Degradation → Hydroxylation | cis,trans-tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylate |
| manno | ||
| gluco | ||
| gulo | ||
| galacto | ||
| talo |
Total Synthesis Approaches to Stereoisomeric Hexuronic Acids
Synthesis of Advanced this compound Derivatives
Further chemical modifications of hexuronic acids lead to advanced derivatives like glycals, deoxy-glycosides, and lactones, which serve as valuable precursors for more complex molecules.
This compound ester glycals are unsaturated carbohydrate derivatives that are key intermediates in synthesis. D-glucuronic acid glycals can be synthesized from diacetone glucose or tri-O-acetyl glycal. researchgate.net These can then be transformed into various D-glucuronic acid donors and acceptors. researchgate.net Furthermore, base-catalyzed epimerization of D-glucuronic acid glycals provides a pathway to the corresponding L-iduronic acid glycals. researchgate.net The synthesis of this compound methyl ester glycals with L-ribo, D-lyxo, and D-xylo configurations has also been reported. researchgate.net
This compound glycals are effective precursors for synthesizing 2-deoxy-β-glycosides. Using the N-iodosuccinimide (NIS) glycosylation procedure, these glycals can be converted into cyclohexyl 2-deoxy-2-iodoglycosides. researchgate.net This reaction has been demonstrated for glycals with D-arabino, L-ribo, D-lyxo, and D-xylo configurations, yielding various α/β-anomeric ratios that can be determined by NMR spectroscopy. researchgate.net These 2-deoxy-2-iodo derivatives are versatile intermediates for creating various 2-deoxy glycosides.
The table below details the conversion of different this compound ester glycals into their corresponding 2-deoxy-2-iodo-glycoside precursors.
| This compound Glycal Configuration | Reagent | Product |
|---|---|---|
| D-arabino | N-Iodosuccinimide (NIS), Cyclohexanol | Cyclohexyl 2-deoxy-2-iodoglycosides (α/β anomers) |
| L-ribo | ||
| D-lyxo | ||
| D-xylo |
Hexuronic acids and their derivatives can form intramolecular esters, known as lactones, which are stable, often crystalline, and serve as important synthetic intermediates. researchgate.netresearchgate.net For example, D-glucuronic acid can exist as D-glucurono-6,3-lactone. researchgate.net This lactone can be used as a starting material for further derivatization, such as the synthesis of 5-amino-5-deoxyuronic acid derivatives. researchgate.net
Another common lactone is D-glucurono-6,1-lactone, which can be prepared from glucuronic acid and used as a precursor for synthesizing novel glycoconjugates and nucleosides. researchgate.net The synthesis of L-ascorbic acid (Vitamin C) can be achieved from D-glucuronolactone (27) via intermediates such as 3,5-O-benzylidene-L-gulono-1,4-lactone (30). acs.org The functionalization of these lactones often involves reactions that open the lactone ring or modify other functional groups on the carbohydrate scaffold, providing a pathway to a diverse range of complex molecules. researchgate.netacs.org
Synthesis of 2-Deoxy-β-Glycoside Precursors from this compound Glycals
Modern Methodologies in this compound Synthesis
Recent advancements in synthetic organic chemistry have introduced innovative techniques that address the challenges associated with the selective manipulation of the multiple functional groups present in hexuronic acids. These methods offer significant improvements in terms of reaction times, yields, and selectivity.
Microwave-assisted organic synthesis has emerged as a powerful tool in carbohydrate chemistry, offering rapid and efficient reaction pathways. tandfonline.com This technology has been successfully applied to the synthesis of D-glucuronic and D-galacturonic acid derivatives. tandfonline.com The use of microwave irradiation, particularly in conjunction with solid acid catalysts, facilitates the synthesis of various surface-active monoglycosylated glucofuranosidurono-6,3-lactones and disubstituted galacturonic adducts. tandfonline.com These reactions can be completed in less than 10 minutes at 85°C, achieving excellent yields. tandfonline.com
The modification of sodium alginate, a polysaccharide rich in this compound residues, has also been achieved using microwave irradiation. nih.gov This method allows for the graft copolymerization of N,N'-dimethylacrylamide onto the alginate backbone, with the reaction conditions, including microwave power and temperature, influencing the efficiency of the grafting process. nih.gov Furthermore, microwave-assisted synthesis has been instrumental in preparing highly sulfated mannuronate glycans, overcoming the challenges posed by electrostatic repulsion in the sulfation of polyanionic compounds. nih.gov
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. wikipedia.org In the context of this compound synthesis, solid acid catalysts, such as sulfuric acid supported on silica (B1680970), have proven effective. tandfonline.com This approach provides an eco-friendly and selective methodology for producing D-glucuronic and D-galacturonic acid derivatives. tandfonline.com
Alginic acid itself, a biopolymer composed of this compound units, can act as a renewable and bifunctional heterogeneous organocatalyst. nih.gov It has been successfully employed in the four-component Hantzsch reaction to synthesize polyhydroquinolines in high yields under mild conditions. nih.gov A key benefit of this system is the reusability of the alginic acid catalyst for multiple reaction cycles without a significant loss of activity. nih.gov The development of heterogeneous catalysts is a burgeoning area in green chemistry, with a focus on creating multifunctional systems for direct chemical synthesis. rsc.org
The presence of multiple hydroxyl groups and a carboxylic acid function in hexuronic acids necessitates the use of regioselective functionalization strategies to achieve desired modifications at specific positions. Traditional methods often rely on a series of protection and deprotection steps. nih.gov However, modern approaches aim for more direct and efficient pathways by exploiting the inherent differences in the reactivity of the functional groups. nih.gov
For instance, the synthesis of cellulose (B213188) sulfates with regioselectively distributed sulfate (B86663) groups can be achieved by using cellulose trifluoroacetate (B77799) as an intermediate. tu-dresden.de This method allows for the targeted sulfation at the 2,3-O- or 2,6-O-positions. tu-dresden.de The distribution of the trifluoroacetyl groups, which direct the subsequent sulfation, can be controlled by adjusting the amount of trifluoroacetyl anhydride (B1165640) used. tu-dresden.de Such strategies are crucial for creating derivatives with precisely defined structures and properties.
Application of Heterogeneous Catalysis in Synthesis
Conformational Analysis in this compound Derivative Synthesis
The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional structure, particularly the conformation of the pyranose ring. Therefore, conformational analysis is a critical aspect of their synthesis and characterization.
Circular dichroism (CD) is another powerful technique for assessing the conformation of this compound residues in both small molecules and polysaccharides. rsc.org The sign of the CD signal is influenced by the configuration at C-5, while the configuration at C-4 determines the presence of a specific long-wavelength band. rsc.org These spectroscopic features provide valuable insights into the conformational preferences of these molecules, which is essential for designing derivatives with specific biological functions.
Analytical Methodologies for Hexuronic Acid Characterization
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed structural elucidation and quantification of hexuronic acids. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data on their chemical bonds, functional groups, and three-dimensional structures.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of hexuronic acids and their derivatives. eucalyptus.com.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the primary structure and conformation of these compounds. eucalyptus.com.brnih.gov
¹H NMR and ¹³C NMR are fundamental for identifying the monosaccharide composition of complex carbohydrates containing hexuronic acids. researchgate.net Specific signals in the NMR spectra are characteristic of hexuronic acid moieties, particularly for H-4, C-4, and C-5. eucalyptus.com.br For instance, the analysis of ¹H and ¹³C NMR data has been instrumental in characterizing this compound-substituted xylooligosaccharides. nih.gov The chemical shifts observed in NMR spectra can also be pH-dependent, which has been used to determine the pKa values of hexuronic acids. eucalyptus.com.br
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural details by revealing through-bond and through-space correlations between different nuclei. researchgate.net These methods are essential for confirming the linkages between monosaccharide units and identifying the specific anomers (α or β) present. researchgate.netnih.gov For example, 2D NMR was used to determine the primary structure of the main this compound-substituted xylooligosaccharides, a tetramer and a pentamer, after enzymatic hydrolysis of hexenuronoxylan. nih.gov
Interactive Data Table: Representative NMR Chemical Shifts for this compound Moieties
| Nucleus | Chemical Shift (ppm) Range | Structural Information |
| ¹H (Anomeric) | 4.5 - 5.5 | Indicates the anomeric configuration (α or β) of the this compound residue. |
| ¹³C (Anomeric) | 95 - 105 | Provides complementary information on the anomeric configuration. |
| ¹³C (Carboxyl) | 170 - 180 | Confirms the presence of the carboxylic acid group characteristic of hexuronic acids. |
| ¹H (H-4) | ~4.0 - 4.5 | Sensitive to the local chemical environment and substitutions. eucalyptus.com.br |
| ¹³C (C-4, C-5) | Varies | Characteristic signals that aid in the identification of this compound moieties. eucalyptus.com.br |
Note: The exact chemical shifts can vary depending on the specific this compound, its linkage, solvent, and pH.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantification and characterization of hexuronic acids, particularly in complex mixtures like wood pulps. eucalyptus.com.brresearchgate.net this compound groups exhibit strong UV absorption in the range of 220–240 nm. eucalyptus.com.br This property can be exploited for their direct measurement, although interference from other components like lignin (B12514952) can be a challenge. eucalyptus.com.br
Several methods have been developed to improve the selectivity of UV-Vis quantification. One approach involves the selective acid hydrolysis of this compound groups into furan (B31954) derivatives, which have distinct UV absorption maxima at 245 nm and/or 285 nm. eucalyptus.com.br Another method involves reacting hexenuronoxylan with thiobarbituric acid to produce a pink-colored product with a UV absorption maximum at 550 nm. eucalyptus.com.br Reflectance UV-Vis spectroscopy has also been employed to analyze this compound content in pulp samples, with the band at 240 nm being indicative of hexuronic acids. researchgate.net Furthermore, a method for the simultaneous determination of this compound and residual lignin in kraft pulps using UV spectroscopy in cadoxen solutions has been proposed. researchgate.nettappi.org
Interactive Data Table: UV-Vis Absorption Maxima for this compound Quantification
| Method | Chromophore/Product | Absorption Maximum (λmax) | Reference |
| Direct Measurement | This compound enol ether and unsaturated carboxylic acid groups | 220 - 240 nm | eucalyptus.com.br |
| Acid Hydrolysis | Furan derivatives (furan-2-carboxylic acid, 5-formylfuran-2-carboxylic acid) | 245 nm and 290 nm | researchgate.net |
| Thiobarbituric Acid Reaction | Pink-colored adduct | 550 nm | eucalyptus.com.br |
| Copper Ion Exchange | Copper ions | Not specified | ncsu.edu |
Vibrational spectroscopy techniques, including Infrared (IR), Raman, and UV Resonance Raman (UVRR) spectroscopy, provide valuable information about the functional groups and molecular structure of hexuronic acids. db-thueringen.de
Infrared (IR) Spectroscopy is sensitive to the vibrational modes of chemical bonds. Cryogenic IR spectroscopy, in particular, has emerged as a powerful tool for distinguishing between isomeric heparan sulfate (B86663) tetrasaccharides that differ only in the configuration of their this compound building blocks (e.g., D-glucuronic acid vs. L-iduronic acid). fu-berlin.dempg.dempg.denih.govacs.org High-resolution IR spectra recorded in the fingerprint region (1000 to 1800 cm⁻¹) reveal characteristic spectral features for different diastereomers. fu-berlin.dempg.denih.gov For example, the C=O stretching vibration in the neutral carboxyl functional groups of glucuronic and iduronic acid can be observed above 1700 cm⁻¹. mpg.de
Raman Spectroscopy provides complementary vibrational information to IR spectroscopy.
UV Resonance Raman (UVRR) Spectroscopy offers a highly sensitive and fluorescence-free method for the determination of this compound in complex samples like chemical pulps. researchgate.net By using an excitation wavelength that is in resonance with an electronic transition of the analyte, the Raman signal is significantly enhanced. The UVRR method can be used for the simultaneous quantification of lignin and hexenuronic acid (HexA). researchgate.net The band at 1658 cm⁻¹ in the UVRR spectrum is correlated with the hexenuronic acid content. researchgate.net
Interactive Data Table: Key Vibrational Frequencies for this compound Characterization
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |
| Cryogenic IR Spectroscopy | 1000 - 1800 | Fingerprint region | Distinguishes between this compound diastereomers. fu-berlin.dempg.denih.gov |
| Cryogenic IR Spectroscopy | >1700 | C=O stretching of carboxyl group | Confirms presence of glucuronic and iduronic acid. mpg.de |
| UV Resonance Raman (UVRR) | 1658 | C=C stretching in hexenuronic acid | Quantification of hexenuronic acid content in pulps. researchgate.net |
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of this compound-containing molecules, providing information on molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the elemental composition of oligosaccharides containing hexuronic acids. nih.gov This is crucial for identifying modifications such as methylation. nih.gov
Electron Detachment Dissociation (EDD) is a tandem mass spectrometry (MS/MS) technique particularly useful for the structural analysis of sulfated glycosaminoglycans (GAGs). researchgate.netrpi.edu EDD produces abundant cross-ring fragmentation, primarily on this compound residues, which helps in localizing modifications like sulfation. researchgate.netrpi.eduacs.org A key advantage of EDD is its ability to distinguish between this compound stereoisomers, such as glucuronic acid (GlcA) and iduronic acid (IdoA), by generating stereo-specific product ions. nih.govnih.gov However, this differentiation is not always straightforward for all classes of GAGs. nih.govnih.gov
MS/IR (Mass Spectrometry-Infrared Spectroscopy) is a hyphenated technique that combines mass spectrometry with gas-phase infrared spectroscopy. researchgate.net This method allows for the simultaneous measurement of an MS/MS spectrum and a gas-phase IR spectrum of trapped ions, providing direct structural information. researchgate.net It has been successfully used to distinguish between this compound epimers (GlcA and IdoA) in GAG fragments. researchgate.netresearchgate.net A significant finding is that the gas-phase IR fingerprint of reference this compound monosaccharides can be transposed to oligosaccharides, making the method predictive for unknown structures. researchgate.net
Interactive Data Table: Mass Spectrometry Techniques for this compound Analysis
| Technique | Type of Information | Key Research Findings |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, identification of modifications. nih.gov | Facilitated the identification of oligosaccharides with hexuronic acids and methylations. nih.gov |
| Electron Detachment Dissociation (EDD) | Cross-ring fragmentation, stereochemistry determination. researchgate.netrpi.edu | Distinguishes between glucuronic and iduronic acid in some heparan sulfate tetrasaccharides. nih.govnih.gov Provides abundant fragmentation for dermatan sulfate oligosaccharides. acs.org |
| MS/IR | Direct structural information, epimer differentiation. researchgate.net | Gas-phase IR spectra can distinguish between glucuronic and iduronic acid monosaccharides and within oligosaccharides. researchgate.netresearchgate.net |
Infrared (IR), Raman, and UV Resonance Raman (UVRR) Spectroscopy
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation and purification of hexuronic acids from complex mixtures before their detailed characterization.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of hexuronic acids and their oligomers. nih.govnih.govajol.info Various HPLC modes are employed depending on the specific application.
Anion-exchange HPLC is particularly effective for separating charged molecules like hexuronic acids. nih.gov This method has been used for the separation and quantification of galacturonic acid oligomers ranging from 3 to over 25 residues in length. nih.gov
Reversed-phase HPLC can also be used, often after derivatization of the sugars. nih.gov For instance, a method for the quantitative determination of hexeneuronic acid groups in chemical pulps involves derivatization with thiobarbituric acid, followed by separation of the colored adduct by reversed-phase HPLC and quantification by measuring absorbance at 549 nm. nih.gov
Coupling HPLC with other analytical techniques, such as mass spectrometry (LC-MS), provides a powerful platform for the comprehensive structural characterization of this compound-containing oligosaccharides. nih.gov
Interactive Data Table: HPLC Methods for this compound Analysis
| HPLC Mode | Separation Principle | Application Example |
| Anion-Exchange | Separation based on charge. | Separation and quantification of galacturonic acid oligomers. nih.gov |
| Reversed-Phase | Separation based on polarity. | Analysis of derivatized hexeneuronic acid groups from pulp. nih.gov |
| Ion Chromatography (IC) | A type of ion-exchange chromatography. | Coupled with MS for the analysis of oligosaccharides including those with hexuronic acids. nih.gov |
Gas-Liquid Partition Chromatography (GLPC) for Derivative Analysis
Gas-Liquid Partition Chromatography (GLPC), also known as Gas Chromatography (GC), is a powerful technique for the analysis of hexuronic acids, contingent upon their conversion into volatile and stable derivatives. A prominent method involves the quantitative reduction of this compound salts to their corresponding aldonic acids using aqueous sodium borohydride. cdnsciencepub.com These aldonic acids are then lactonized to form aldono-1,4-lactones. cdnsciencepub.com Subsequent derivatization, often with reagents like hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine, converts the lactones into 2,3,5,6-tetra-O-trimethylsilyl-aldono-1,4-lactones. cdnsciencepub.com These trimethylsilyl (B98337) (TMS) derivatives are sufficiently volatile and stable for separation and quantitative analysis by GLPC. cdnsciencepub.comcdnsciencepub.com
This derivatization strategy is also applicable to hexuronic acids within polysaccharides. The polymer can be subjected to acid hydrolysis in the presence of platinum and hydrogen, which liberates the hexuronic acids and simultaneously reduces them to their acid-stable aldonic acid forms. cdnsciencepub.com Analysis of the resulting O-trimethylsilylated products by GLPC allows for the identification of the original this compound residues. cdnsciencepub.com Preparative scale GLPC can be used to isolate individual derivatives, which can be characterized by their specific optical rotations, infrared spectra, and retention times. cdnsciencepub.com
Alternative derivatization approaches have also been explored. The study of O-trimethylsilyl derivatives of free acids, sodium salts, and lactones of several hexuronic acids has been conducted using SE-30 and XE-60 liquid phases, with silylation found to be most effective in methyl sulfoxide. nih.gov Furthermore, the oximes of hexuronic acids have been investigated as alternative derivatives for GLPC analysis. nih.gov
| Derivative Type | Precursor Compound | Key Derivatization Steps | Analytical Advantage |
| 2,3,5,6-tetra-O-trimethylsilyl-aldono-1,4-lactones | Hexuronic Acids | Reduction to aldonic acids, conversion to 1,4-lactones, silylation. cdnsciencepub.com | Stable and volatile for GLPC analysis. cdnsciencepub.com |
| O-trimethylsilyl derivatives | Hexuronic acids (free acids, salts, lactones) | Silylation in methyl sulfoxide. nih.gov | Allows for analysis of various forms of hexuronic acids. nih.gov |
| Oxime derivatives | Hexuronic Acids | Reaction with hydroxylamine. nih.gov | Provides alternative derivatives for GLPC with distinct retention times. nih.gov |
Anion Exchange Chromatography with Advanced Detection
High-Performance Anion-Exchange Chromatography (HPAEC) has emerged as a superior method for the analysis of carbohydrates, including hexuronic acids, often eliminating the need for derivatization. ncsu.edu This technique, particularly when coupled with Pulsed Amperometric Detection (PAD), offers high selectivity and sensitivity. ag.gov HPAEC-PAD can separate and quantify underivatised carbohydrates directly because the high pH conditions of the mobile phase (typically pH 9-13) cause the hydroxyl groups of the sugars to become anionic, allowing for their separation on anion-exchange columns. ncsu.eduag.govnih.gov
This methodology has proven effective for the simultaneous determination of neutral monosaccharides, uronic acids (like galacturonic acid and glucuronic acid), and aldonic acids in complex mixtures such as biomass prehydrolysates. ncsu.edu The separation is typically achieved on a polymer-based stationary phase, like a CarboPac™ PA-10 column, using a gradient elution of sodium hydroxide (B78521) and sodium acetate. ncsu.edu HPAEC-PAD is noted for being less subject to the interferences that can affect other methods like low-wavelength UV detection. ag.gov
For even greater analytical power, HPAEC can be coupled with Mass Spectrometry (MS). nih.govchromatographyonline.com This combination allows for the efficient online analysis of oligosaccharides containing hexuronic acids, such as those derived from alginate. nih.gov The optimization of chromatographic conditions can allow for rapid sample analysis, with the mass spectrometer providing definitive structural identification and complementing the quantitative data from the PAD detector. nih.gov
| Technique | Detector | Key Features | Application Example |
| HPAEC | PAD | No derivatization required; high selectivity and sensitivity for anionic forms of sugars at high pH. ncsu.eduag.gov | Simultaneous quantification of arabinose, galactose, glucose, xylose, xylonic acid, gluconic acid, galacturonic acid, and glucuronic acid. ncsu.edu |
| HPAEC | PAD / MS | Combines quantitative capability of PAD with structural identification from MS. nih.gov | Analysis of unsaturated alginate oligosaccharides. nih.gov |
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) is an ideal technique for the separation of highly charged molecules like this compound-containing glycosaminoglycans (GAGs). nih.govnih.gov The separation mechanism in CZE is based on the differential migration of ions in an electric field, which is dependent on the charge and size of the molecule. diva-portal.org This allows for high-resolution separations, even of structurally similar molecules. nih.gov
A significant advantage of CZE is its ability to resolve epimers, such as iduronic acid (IdoA) and glucuronic acid (GlcA), which differ only in the stereochemistry at the C5 position. nih.gov For the analysis of GAGs, which are negatively charged, separations are typically performed in reverse polarity mode, where a negative potential is applied to the capillary inlet, causing the analytes to migrate towards the detector. nih.govnih.gov
Coupling CZE with mass spectrometry (CZE-MS) provides a powerful tool for the structural characterization of complex GAG mixtures. nih.govresearchgate.net This hyphenated technique enables the analysis of oligosaccharides with varying chain lengths and sulfation patterns, providing accurate mass measurements for the identification of over 80 different molecular compositions in heparin/heparan sulfate mixtures. nih.gov To ensure reproducible separations and minimize interactions between the analytes and the capillary wall, the inner surface of the fused silica (B1680970) capillary is often covalently modified. nih.gov
| CZE Mode | Coupled Detection | Separation Principle | Key Application |
| Reverse Polarity CZE | UV/MS | Separation based on charge-to-size ratio of negatively charged analytes. nih.govnih.gov | Resolution of IdoA and GlcA epimers; analysis of GAG oligosaccharides. nih.gov |
| CZE-MS/MS | ESI-MS/MS | High-resolution separation combined with mass-based identification and structural fragmentation analysis. researchgate.net | Total analysis of chondroitin (B13769445)/dermatan sulfate oligosaccharides. researchgate.net |
Colorimetric Detection and Quantification Assays
The Carbazole (B46965) Reaction and its Modifications for Uronic Acid Determination
The carbazole reaction is a classical colorimetric method for the quantification of uronic acids. docksci.com The assay is based on the reaction of hexuronic acids with carbazole in concentrated sulfuric acid to produce a colored product, which is measured spectrophotometrically. sci-hub.se The initial step involves the hydrolysis of uronic acid-containing polymers by the acid. researchgate.net
A significant drawback of the original carbazole method is interference from neutral sugars, which also react, albeit differently, with the reagent. acs.org To enhance specificity, several modifications have been developed. One widely adopted modification, introduced by Bitter and Muir, involves the addition of borate (B1201080) (as sodium tetraborate) to the sulfuric acid. sci-hub.sebenthamopen.com The presence of borate significantly enhances the color yield from uronic acids while suppressing the color formation from hexoses. acs.org The use of sulfamate (B1201201) can also help to eliminate interference. acs.org The reaction is typically heated to facilitate color development, and the absorbance is measured at a specific wavelength, commonly 530 nm. sci-hub.secerealsgrains.org
| Assay | Reagents | Principle | Advantage of Modification |
| Carbazole Reaction (Original) | Carbazole, Sulfuric Acid | Dehydration of uronic acid to furfural (B47365) derivatives which react with carbazole to form a colored complex. docksci.com | Simple and established method. |
| Modified Carbazole Reaction | Carbazole, Sulfuric Acid, Sodium Tetraborate (Borax) | Borate complexes with uronic acids, enhancing their specific color development while inhibiting the reaction of neutral sugars. sci-hub.seacs.org | Increased specificity for uronic acids in the presence of hexoses. acs.org |
Differential Analysis of Specific Hexuronic Acids via Colorimetric Methods
While the carbazole reaction is useful for total uronic acid content, other methods have been developed for more specific or differential analysis. The m-hydroxybiphenyl method is noted for its high specificity for uronic acids and is not significantly affected by high concentrations of neutral sugars. acs.org
Differential analysis to distinguish between different types of hexuronic acids, such as glucuronic acid and galacturonic acid, can be achieved by carefully controlling reaction conditions or using different reagents. docksci.com For instance, by manipulating the reaction temperature and time with less concentrated sulfuric acid, galacturonic acid can be distinguished from glucuronic acid due to the differential rates of furan formation. docksci.com
Another approach utilizes 3,5-dimethylphenol (B42653) as the colorimetric reagent. This method was developed to be highly selective for hexuronic acids in the presence of common neutral sugars like glucose, mannose, and xylose. sci-hub.ru A differential procedure using this reagent can distinguish glucuronic acid from other uronic acids. The method involves running two parallel reactions, one of which includes boric acid. The boric acid induces an increase in absorbance at 450 nm that is linearly proportional to the glucuronic acid content, allowing for its specific quantification. sci-hub.ru
| Method | Key Reagent(s) | Principle of Differentiation | Target Specificity |
| Controlled Carbazole Reaction | Carbazole, Sulfuric Acid | Differential rate of furan formation at controlled temperatures (e.g., 60°C). docksci.com | Distinguishes galacturonic acid from glucuronic acid. docksci.com |
| m-hydroxybiphenyl | m-hydroxybiphenyl, Sulfuric Acid | Forms a specific chromogen with uronic acids. acs.org | High specificity for total uronic acids with low interference from neutral sugars. acs.org |
| 3,5-dimethylphenol with Boric Acid | 3,5-dimethylphenol, Sulfuric Acid, Boric Acid | Boric acid specifically enhances the absorbance signal of glucuronic acid at 450 nm. sci-hub.ru | Specific quantification of glucuronic acid in a mixture of uronic acids. sci-hub.ru |
Chemical and Enzymatic Degradation for Structural Elucidation
The complete structural elucidation of complex polysaccharides containing this compound often requires their degradation into smaller, more manageable oligosaccharides. This can be accomplished through either chemical or enzymatic methods, with the resulting fragments typically analyzed by chromatographic and spectrometric techniques. nih.govucdavis.edu
Partial acid hydrolysis is a chemical method used to randomly cleave glycosidic bonds, generating a variety of oligosaccharides. ucdavis.edu By controlling the hydrolysis conditions (e.g., time, temperature, acid concentration), different classes of oligosaccharides can be produced. Analysis of these fragments by techniques like LC-MS/MS allows for the characterization of their mass, composition, and structure, which can then be pieced together to reconstruct the structure of the original polysaccharide. ucdavis.edu
Enzymatic degradation offers a more specific approach. Enzymes such as polysaccharide lyases cleave the polymer at specific linkage sites, producing a more defined set of oligosaccharides. nih.govnih.gov For example, alginate lyase is used to degrade alginate, a polysaccharide composed of mannuronic and guluronic acids. nih.gov Similarly, chondroitinases and heparinases are used to depolymerize glycosaminoglycans like chondroitin sulfate and heparin. nih.gov The analysis of the resulting disaccharides and oligosaccharides by methods like CZE or HPLC provides detailed information about the composition and modification patterns (e.g., sulfation) of the parent GAG. nih.gov This enzymatic approach is fundamental to deciphering the complex chemical code of these biologically important polymers.
| Degradation Method | Agent | Mechanism | Application |
| Chemical | Partial Acid Hydrolysis | Non-specific cleavage of glycosidic linkages. ucdavis.edu | Generating diverse oligosaccharide fragments for structural characterization of complex polysaccharides by LC-MS/MS. ucdavis.edu |
| Enzymatic | Polysaccharide Lyases (e.g., Alginate lyase, Heparinase, Chondroitinase) | Specific cleavage at defined glycosidic linkages within the polymer backbone. nih.govnih.gov | Depolymerization of GAGs and other polysaccharides to produce specific oligosaccharides for sequence and modification analysis. nih.gov |
Acid Hydrolysis Techniques for Polymer Characterization
Acid hydrolysis is a fundamental and widely used technique for breaking down polysaccharides into their constituent monosaccharides. mdpi.com However, the stability of the glycosidic bonds involving hexuronic acids and the susceptibility of the released sugars to degradation under harsh acidic conditions present significant challenges. rsc.orgnih.gov Consequently, various acid hydrolysis protocols have been developed and optimized to maximize the yield of uronic acids from polymeric structures.
The choice of acid is a critical parameter in these procedures. Trifluoroacetic acid (TFA) is frequently used, but studies have shown that TFA hydrolysis alone may not be sufficient for the complete liberation of uronic acid residues from complex polysaccharides. nih.gov Sulfuric acid is another common reagent, often used in a concentrated form initially, followed by dilution and heating. rsc.org For example, a procedure might involve dispersing the polysaccharide in 12 M sulfuric acid before diluting it to 2 M and heating at 100°C for an extended period. rsc.org While effective for solubilizing the polymers, prolonged exposure to strong acids can lead to the degradation of the released monosaccharides. researchgate.net
To address the limitations of single-acid methods, combined approaches have been developed. Methanolysis followed by TFA hydrolysis has been demonstrated to be a superior method for the analysis of water-soluble uronic acid-containing polysaccharides. nih.gov This technique involves an initial methanolysis step with 2 M HCl in methanol, which effectively cleaves glycosidic bonds, followed by TFA hydrolysis to complete the depolymerization. nih.gov This combined approach has been shown to provide a more complete liberation of monosaccharides from various sources, including pectic materials. nih.gov
The conditions for acid hydrolysis, including acid concentration, temperature, and time, must be carefully optimized for different types of polysaccharides to balance complete hydrolysis with minimal degradation. rsc.org The table below summarizes various acid hydrolysis conditions used for the characterization of this compound-containing polymers.
| Hydrolysis Method | Acid(s) Used | Conditions | Key Findings |
| One-Step Acid Hydrolysis | 2 M Trifluoroacetic Acid (TFA) | 90°C for 8 hours | Incomplete hydrolysis for acidic polysaccharides. mdpi.com |
| Two-Step Acid Hydrolysis | 1. 2 M Hydrochloric Acid-Methanol2. 2 M Trifluoroacetic Acid (TFA) | 1. 80°C for 16 hours2. 120°C for 1 hour | Significantly increased the release of galacturonic acid compared to one-step hydrolysis. mdpi.com |
| Sulfuric Acid Hydrolysis | 1. 12 M Sulfuric Acid2. 2 M Sulfuric Acid | 1. 35°C for 30 minutes2. 100°C for over 1 hour | Solubilizes uronic acid-containing polymers, but prolonged heating is needed for complete hydrolysis, which can lead to degradation. rsc.org |
| Methanolysis followed by TFA Hydrolysis | 1. 2 M HCl in Methanol2. Trifluoroacetic Acid (TFA) | Not specified | Resulted in complete liberation of monosaccharides from pectic material and other water-soluble uronic acid-containing polysaccharides. nih.gov |
| Partial Acid Hydrolysis | Trifluoroacetic Acid (TFA) | 4 M TFA at 100°C for 2 hours | Used to generate oligosaccharides for structural sequencing. nih.gov |
Enzymatic Hydrolysis in Structural Analysis
Enzymatic hydrolysis offers a highly specific and mild alternative to acid-based methods for the depolymerization of polysaccharides containing hexuronic acids. researchgate.net This technique utilizes enzymes that recognize and cleave specific glycosidic linkages, providing valuable information about the polymer's structure without the degradation issues associated with acid hydrolysis. nih.gov
A variety of enzymes, broadly classified as glycoside hydrolases and polysaccharide lyases, are employed in the structural analysis of this compound-containing polymers. oup.com Polysaccharide lyases, such as pectate lyase and alginate lyase, catalyze the cleavage of glycosidic bonds through a β-elimination mechanism, resulting in the formation of an unsaturated uronic acid residue at the non-reducing end of one of the products. oup.comfrontiersin.org This is in contrast to glycoside hydrolases, which break these bonds through the addition of a water molecule. oup.com
The specificity of these enzymes is a key advantage in structural analysis. For example, endo-enzymes can cleave internal linkages within the polysaccharide chain, releasing oligosaccharides that can be further analyzed to determine the sequence and linkage patterns of the original polymer. researchgate.net This approach is particularly useful for understanding the fine structure of complex polysaccharides. researchgate.net
Enzymatic hydrolysis can be used in conjunction with acid hydrolysis to achieve a more complete characterization of the polysaccharide. nih.gov For instance, a sample can first be subjected to a standard acid hydrolysis procedure, and the resulting hydrolysate can then be treated with a specific enzyme or a mixture of enzymes to depolymerize the remaining uronic acid-containing oligomers. rsc.orgnih.gov This combined approach can yield results for total uronic acid content that are comparable to those obtained through prolonged acid hydrolysis alone. nih.gov
The choice of enzyme depends on the specific type of this compound and the glycosidic linkages present in the polysaccharide. For example, glucuronan lyases are specific for cleaving the β-1,4-linkage between glucuronic acid residues. researchgate.net Alginate lyases are used for the degradation of alginate, a polymer composed of β-D-mannuronic acid and α-L-guluronic acid. frontiersin.org The table below provides examples of enzymes used in the structural analysis of this compound-containing polysaccharides.
| Enzyme | Polysaccharide Substrate | Mechanism of Action | Application in Structural Analysis |
| Pectolyase | Pectin (B1162225) | Endolytic cleavage | Degradation of pectin into smaller oligosaccharides for molecular weight analysis. ifremer.fr |
| Exopectate Lyase | Pectin | Exolytic cleavage | Stepwise degradation from the non-reducing end. ifremer.fr |
| Alginate Lyase | Alginate | β-elimination | Depolymerization of alginate for the production of defined oligomers. frontiersin.org |
| Hyaluronidase | Hyaluronic Acid | Hydrolysis | Depolymerization for molecular weight change analysis. ifremer.fr |
| Glucuronan Lyase | Glucuronan | β-elimination | Cleavage of β-1,4-linkages between glucuronic acid residues to produce oligoglucuronans. researchgate.net |
Hexuronic Acids As Integral Components of Complex Carbohydrate Structures
Integration within Glycosaminoglycans (GAGs) and Proteoglycans
Glycosaminoglycans (GAGs) are long, linear polysaccharides consisting of repeating disaccharide units, which are often covalently linked to core proteins to form proteoglycans. sigmaaldrich.com Hexuronic acids are a defining feature of most GAGs, where their negative charge and structural variability are crucial for their biological functions.
Heparan sulfate (B86663) (HS) is a complex and highly sulfated GAG found on the cell surface and in the extracellular matrix of all animal tissues. wikipedia.orgscielo.br Its basic structure consists of repeating disaccharide units of a uronic acid (either β-D-glucuronic acid (GlcA) or α-L-iduronic acid (IdoA)) linked to α-D-glucosamine (GlcN). scielo.brmdpi.comresearchgate.net The most common disaccharide unit in heparan sulfate is composed of GlcA linked to N-acetylglucosamine (GlcNAc). wikipedia.org
The structural diversity of heparan sulfate arises from a series of enzymatic modifications during its biosynthesis. A key modification is the epimerization of GlcA to IdoA, a reaction catalyzed by the enzyme GlcA C5-epimerase. wikipedia.org This conversion of stereochemistry at the C5 position is significant because L-iduronic acid provides greater conformational flexibility to the polysaccharide chain compared to D-glucuronic acid. nih.gov This flexibility is crucial for the ability of heparan sulfate to bind to a wide variety of proteins, thereby regulating numerous biological processes such as developmental processes, blood coagulation, and tumor metastasis. wikipedia.orgnih.gov
Further complexity is introduced by sulfation at various positions on the disaccharide unit, including the 2-O position of the uronic acid. researchgate.net While 2-O-sulfated IdoA (IdoA2S) is common, 2-O-sulfated GlcA (GlcA2S) is a much rarer component. oup.comontosight.ai The specific pattern of epimerization and sulfation creates distinct binding sites for proteins like growth factors and chemokines, making heparan sulfate a critical regulator of cell signaling. scielo.brmdpi.com
Table 1: Comparison of Glucuronic Acid and Iduronic Acid in Heparan Sulfate
| Feature | D-Glucuronic Acid (GlcA) | L-Iduronic Acid (IdoA) |
| Role | Primary uronic acid precursor in HS biosynthesis. wikipedia.org | Epimerized form of GlcA, provides conformational flexibility. wikipedia.orgnih.gov |
| Epimerization | Serves as the substrate for C5-epimerase. wikipedia.org | Product of C5-epimerase action on GlcA. wikipedia.org |
| Prevalence | Represents the majority of the uronic acid in heparan sulfate. nih.gov | Less abundant than GlcA in HS, but predominates in the more sulfated heparin. nih.gov |
| 2-O-Sulfation | Can be 2-O-sulfated, but GlcA2S is a rare modification. oup.comontosight.ai | Commonly 2-O-sulfated (IdoA2S), a key feature for protein binding. oup.com |
| Conformational Flexibility | Less flexible. | More flexible, allowing for specific protein interactions. nih.govcaymanchem.com |
Chondroitin (B13769445) sulfate (CS) and dermatan sulfate (DS) are GAGs composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and a uronic acid. The identity of this uronic acid is the primary feature that distinguishes the two.
In chondroitin sulfate, the repeating disaccharide is [-4)GlcA(β1-3)GalNAc(β1-]n. expasy.org The glucuronic acid (GlcA) is the sole hexuronic acid component in its basic structure. researchgate.net
Dermatan sulfate is distinguished from chondroitin sulfate by the presence of L-iduronic acid (IdoA). nih.gov DS is generated during biosynthesis when GlcA residues within the growing chondroitin chain are converted to IdoA by the action of DS-epimerases. researchgate.net This epimerization results in a hybrid structure containing both GlcA- and IdoA-containing disaccharides. nih.govresearchgate.net The presence of IdoA imparts greater flexibility to the polysaccharide chain, enabling DS to interact with a distinct set of proteins compared to CS. nih.gov The distribution of IdoA residues is not random; they can be found in clusters (IdoA blocks) or as isolated units interspersed among GlcA residues, creating a wide range of structural and functional diversity. researchgate.net
Table 2: Hexuronic Acids in Chondroitin and Dermatan Sulfate
| Glycosaminoglycan | Repeating Disaccharide Unit | Primary this compound | Key Structural Feature |
| Chondroitin Sulfate (CS) | N-acetylgalactosamine and Glucuronic Acid. | Glucuronic Acid (GlcA). expasy.org | Composed of GlcA and sulfated GalNAc. researchgate.net |
| Dermatan Sulfate (DS) | N-acetylgalactosamine and Iduronic/Glucuronic Acid. researchgate.net | Iduronic Acid (IdoA) and Glucuronic Acid (GlcA). nih.gov | Contains IdoA, formed by epimerization of GlcA residues. nih.govresearchgate.net |
Hyaluronic acid (HA), also known as hyaluronan, is a unique, non-sulfated glycosaminoglycan. nih.gov It is a major component of the extracellular matrix, synovial fluid, and other connective tissues. wikipedia.orgagriculturejournals.cz Structurally, HA is a linear polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, linked by alternating β-(1→4) and β-(1→3) glycosidic bonds. wikipedia.orgmdpi.com
Unlike other GAGs, hyaluronic acid is not typically attached to a core protein to form a proteoglycan. mdpi.com Its polymers can be exceptionally long, reaching lengths of 25,000 disaccharide repeats or more, with molecular weights ranging from thousands to millions of Daltons. wikipedia.orgfrontiersin.org
The D-glucuronic acid residues, with their carboxylate groups, contribute to the highly anionic nature of the HA molecule. agriculturejournals.cz This property allows it to bind a large amount of water, giving it a gel-like quality and making it a key molecule for tissue hydration and maintaining the viscoelasticity of fluids like the synovial fluid that lubricates joints. wikipedia.orgagriculturejournals.czresearchgate.net Beyond its structural and lubricating roles, hyaluronic acid is involved in numerous biological processes, including cell proliferation, migration, inflammation, and wound healing, often by interacting with specific cell surface receptors. wikipedia.orgagriculturejournals.czsemanticscholar.org
Table 3: Characteristics of Hyaluronic Acid
| Attribute | Description |
| Composition | Repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govwikipedia.org |
| Structure | Linear, unbranched, non-sulfated polysaccharide. wikipedia.org |
| Linkage | Alternating β-(1→4) and β-(1→3) glycosidic bonds. wikipedia.orgmdpi.com |
| Molecular Weight | Can range from 5,000 to over 20,000,000 Da. wikipedia.org |
| Primary Role | Tissue hydration, lubrication, space-filling, and regulation of cellular processes. wikipedia.orgresearchgate.netsemanticscholar.org |
This compound Units in Chondroitin Sulfate and Dermatan Sulfate
Structural Significance in Plant Polysaccharides
In the plant kingdom, hexuronic acids are crucial components of the cell wall, contributing to its structural integrity and flexibility. They are particularly prominent in hemicelluloses and pectins.
Hexenuronic acid (HexA), specifically 4-deoxy-β-L-threo-hex-4-enopyranosyluronic acid, is an unsaturated sugar acid found in xylan (B1165943), a major type of hemicellulose. eucalyptus.com.brnih.gov It is not a native component of wood but is formed during the alkaline kraft pulping process used in paper manufacturing. wikipedia.org
HexA arises from the conversion of 4-O-methylglucuronic acid residues, which are natural side chains on the xylan backbone in hardwoods and softwoods. eucalyptus.com.brdiva-portal.org Under the high temperature and alkaline conditions of kraft pulping, a β-elimination reaction occurs, removing the 4-O-methoxyl group and creating a double bond in the uronic acid ring. celso-foelkel.com.breucalyptus.com.br The presence of these HexA moieties in the pulp's lignocellulose structure is significant as they react with bleaching chemicals and can negatively impact the final brightness of the paper product. eucalyptus.com.brwikipedia.org
Table 4: Formation of Hexenuronic Acid
| Starting Moiety | Process | Resulting Moiety | Significance |
| 4-O-methylglucuronic acid (in xylan). eucalyptus.com.br | Alkaline Kraft Pulping. wikipedia.orgcelso-foelkel.com.br | Hexenuronic acid (HexA). eucalyptus.com.brnih.gov | Affects pulp bleachability and brightness. eucalyptus.com.brwikipedia.orgeucalyptus.com.br |
Pectins are a family of complex structural polysaccharides found in the primary cell walls and middle lamella of terrestrial plants, where they help bind cells together and control cell wall porosity. wikipedia.orgtaylorandfrancis.com The principal and defining component of pectin (B1162225) is D-galacturonic acid, a sugar acid derived from galactose. wikipedia.orgwikipedia.org
The backbone of the most common pectic polysaccharide, homogalacturonan, is a linear chain of α-(1–4)-linked D-galacturonic acid residues. wikipedia.org Galacturonic acid typically makes up at least 65% of the pectin polysaccharide. taylorandfrancis.com The carboxylic acid groups of the galacturonic acid units can be methyl-esterified to varying degrees. This degree of esterification significantly influences the physicochemical properties of the pectin, such as its ability to form gels. wikipedia.org During fruit ripening, enzymes break down pectin, leading to a softer texture as the cell walls and the connections between cells are degraded. wikipedia.org
Table 5: Role of Galacturonic Acid in Pectins
| Feature | Description |
| Monomer Unit | D-Galacturonic Acid. wikipedia.orgwikipedia.org |
| Polymer | Polygalacturonic acid (forms the backbone of pectin). wikipedia.org |
| Linkage | Primarily α-(1–4) glycosidic bonds in homogalacturonan. wikipedia.orgtaylorandfrancis.com |
| Location in Plants | Primary cell walls and middle lamella. wikipedia.org |
| Function | Provides structural support, cell adhesion, and influences cell wall properties. wikipedia.orgtaylorandfrancis.com |
Galacturonic Acid as a Main Component of Pectins
Enzymatic Modification of this compound Residues within Polysaccharides
The structural and functional diversity of polysaccharides containing hexuronic acids is significantly enhanced by post-polymerization modifications. These enzymatic alterations, which occur after the initial synthesis of the polysaccharide chain, include sulfation and epimerization.
Sulfation is a crucial modification of many polysaccharides, including glycosaminoglycans (GAGs), which are abundant in animal tissues. annualreviews.orgnih.gov This process involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific hydroxyl or amino groups on the sugar residues. portlandpress.comresearchgate.net This reaction is catalyzed by a family of enzymes known as sulfotransferases. portlandpress.comnih.gov
The sulfation patterns of this compound-containing polysaccharides are highly specific and are often referred to as a "sulfation code." annualreviews.orgnih.gov This code dictates the polysaccharide's ability to interact with a wide array of proteins, thereby modulating numerous biological processes such as cell signaling, inflammation, and blood coagulation. nih.govsigmaaldrich.com The regulation of sulfation patterns is a complex process influenced by the expression and localization of specific sulfotransferases within the cell's Golgi apparatus, where GAG synthesis occurs. oup.com
In heparan sulfate, a GAG containing both glucuronic and iduronic acid, 2-O-sulfation of the this compound residues is a key modification. oup.comnih.gov The enzyme responsible, heparan sulfate 2-O-sulfotransferase (HS2ST), exhibits a strong preference for iduronic acid over glucuronic acid. nih.govoup.com Interestingly, the sulfation process can be influenced by other modifications. For example, the presence of N-sulfated glucosamine (B1671600) residues adjacent to the this compound is often a prerequisite for O-sulfation. oup.com The interplay between different modifying enzymes, such as sulfotransferases and epimerases, contributes to the generation of the complex and heterogeneous sulfation patterns observed in mature GAGs. oup.comoup.com
Table 2: Key Sulfotransferases Involved in this compound Modification
| Enzyme | This compound Substrate | Position of Sulfation | Biological Significance |
|---|---|---|---|
| Heparan Sulfate 2-O-Sulfotransferase (HS2ST) | Iduronic acid (preferred), Glucuronic acid | C2-hydroxyl | Creates binding sites for growth factors and other proteins. nih.govoup.com |
| Dermatan Sulfate 4-O-Sulfotransferase | N-acetylgalactosamine (adjacent to this compound) | C4-hydroxyl | Contributes to the biological activity of dermatan sulfate. |
Epimerization is a post-polymerization modification that alters the stereochemistry of a sugar residue within a polysaccharide chain. cazypedia.org A prominent example is the conversion of D-glucuronic acid to L-iduronic acid in the biosynthesis of heparan sulfate and dermatan sulfate. researchgate.netcazypedia.org This reaction is catalyzed by C5-epimerases. researchgate.netportlandpress.com
The epimerization of D-glucuronic acid to L-iduronic acid is a critical step that significantly impacts the structure and function of the resulting GAG. researchgate.net L-iduronic acid has a more flexible conformation compared to the relatively rigid D-glucuronic acid. This flexibility allows GAG chains containing iduronic acid to adopt conformations that are optimal for binding to a variety of proteins. researchgate.net
The activity of C5-epimerases is often coupled with the sulfation of the polysaccharide chain. portlandpress.com For instance, in heparan sulfate biosynthesis, the epimerization of glucuronic acid is influenced by the sulfation state of the adjacent glucosamine residues. researchgate.net The epimerase and sulfotransferases may even form multi-enzyme complexes to ensure the efficient and coordinated modification of the growing GAG chain. oup.comoup.com This intricate interplay between epimerization and sulfation is essential for generating the specific GAG structures required for their diverse biological roles.
Another significant epimerization process occurs in the biosynthesis of alginate, where D-mannuronic acid is converted to its C5 epimer, L-guluronic acid, by mannuronan C5-epimerases. researchgate.netcazypedia.org This modification is crucial for determining the gelling properties of alginate. researchgate.net
Mechanisms and Regulation of Sulfation Patterns
Influence of this compound Stereochemistry and Modifications on Glycoconjugate Interactions
The stereochemistry of this compound residues and their subsequent modifications, such as sulfation, have a profound impact on the biological functions of glycoconjugates. science.govnih.gov Glycoconjugates are complex molecules in which carbohydrate chains (glycans) are covalently linked to proteins or lipids.
The difference in stereochemistry between D-glucuronic acid and its C5 epimer, L-iduronic acid, is a key determinant of the biological activity of GAGs like heparin and heparan sulfate. researchgate.netnih.gov The conformational flexibility of L-iduronic acid allows it to adopt various spatial arrangements, which is critical for its interaction with a wide range of proteins, including growth factors, enzymes, and extracellular matrix components. researchgate.net For example, the presence of L-iduronic acid is crucial for the anticoagulant activity of heparin, as it facilitates the binding of heparin to antithrombin III. researchgate.netpediaa.com
Furthermore, the specific pattern of sulfation on the this compound residues and adjacent sugar units creates unique binding sites for proteins. nih.govmdpi.com These sulfation motifs act as a form of molecular recognition, ensuring the specificity of protein-glycan interactions. nih.gov For instance, the 2-O-sulfation of iduronic acid in heparan sulfate is a critical modification for its interaction with fibroblast growth factors and their receptors, thereby regulating cell growth and development.
The combination of this compound stereochemistry and sulfation patterns generates an immense diversity of glycan structures. This structural complexity allows glycoconjugates to participate in a vast array of biological processes, from cell adhesion and migration to signal transduction and immune responses. mdpi.commdpi.com The precise arrangement of these modified hexuronic acids within a polysaccharide chain essentially encodes biological information that is "read" by other molecules in the cellular environment. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable methods for quantifying hexuronic acid in biological samples, and how do they address variability in sample matrices?
- Methodological Answer : this compound quantification often employs colorimetric assays (e.g., carbazole or m-hydroxydiphenyl methods) or chromatographic techniques (HPLC with UV/RI detection). The carbazole method is sensitive but prone to interference from neutral sugars, while the m-hydroxydiphenyl method reduces this issue . For complex matrices (e.g., plasma or urine), pre-treatment steps like alcohol precipitation and acid hydrolysis are critical to isolate this compound from glycoproteins . HPLC offers higher specificity, particularly when paired with enzymatic digestion to release bound this compound. Researchers should validate methods using spike-recovery experiments to account for matrix effects .
Q. How can researchers distinguish this compound isomers (e.g., D-glucuronic vs. L-iduronic acid) in structural studies of glycosaminoglycans (GAGs)?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for isomer differentiation. Key parameters include chemical shifts in H-NMR (e.g., H5 proton resonances at 4.6–4.7 ppm for L-iduronic acid vs. 3.8–4.0 ppm for D-glucuronic acid) and C-NMR . Alternatively, enzymatic digestion with specific lyases (e.g., heparinase I/III for L-iduronic acid) followed by mass spectrometry can provide isomer-specific fragmentation patterns .
Q. What experimental controls are essential when studying this compound’s role in inflammatory pathways?
- Methodological Answer : Include (1) negative controls (e.g., this compound-free media), (2) positive controls (e.g., lipopolysaccharide for cytokine induction), and (3) competitive inhibition assays (e.g., pre-treatment with soluble GAGs to block receptor binding). For in vivo models (e.g., adjuvant-induced arthritis), monitor urinary excretion of this compound to correlate systemic levels with disease progression .
Advanced Research Questions
Q. How can conflicting data on this compound’s antioxidant activity be resolved in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies often arise from oxidation kinetics and cellular uptake efficiency. In vitro, use oxygen radical absorbance capacity (ORAC) assays with standardized Trolox equivalents, but account for pH-dependent uronic acid oxidation . In vivo, combine this compound isotopic labeling (e.g., C tracing) with metabolomics to track its metabolic fate and interaction with endogenous antioxidants (e.g., glutathione) . Address contradictions by reporting both absolute concentrations and molar ratios to co-factors (e.g., ascorbic acid) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Chemoenzymatic synthesis using UDP-glucuronosyltransferases allows regioselective modification of this compound residues . For chemical synthesis, protect hydroxyl groups with acetyl or benzyl groups before introducing sulfation or methylation. Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for C2-OH) to enable stepwise functionalization. Characterize derivatives via tandem MS and 2D-NMR (e.g., HSQC for sulfation patterns) .
Q. How should researchers design experiments to assess this compound’s role in extracellular matrix (ECM) remodeling under hypoxic conditions?
- Methodological Answer : (1) Use 3D ECM models (e.g., collagen-GAG hydrogels) with controlled oxygen tension (e.g., hypoxia chambers at 1–5% O). (2) Quantify this compound release via ELISA or fluorometric assays. (3) Pair with transcriptomic analysis (RNA-seq) of hyaluronan synthases (HAS1-3) and degrading enzymes (HYAL1-2). Normalize data to ECM collagen content (hydroxyproline assay) to distinguish GAG-specific effects .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell culture studies?
- Methodological Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC/IC values. For non-monotonic responses (e.g., hormesis), apply Bayesian hierarchical models or segmented regression. Report variability using coefficient of variation (CV) for technical replicates and mixed-effects models for biological replicates .
Q. How can researchers validate computational predictions of this compound-protein interactions (e.g., molecular docking)?
- Methodological Answer : Combine in silico docking (AutoDock Vina, GOLD) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation. Mutagenesis studies (e.g., alanine scanning of predicted binding residues) further confirm interaction sites. Cross-validate with NMR chemical shift perturbation (CSP) assays .
Tables for Key Methodological Comparisons
| Quantification Method | Sensitivity (LOD) | Interference Risks | Best Use Case |
|---|---|---|---|
| Carbazole assay | 1–5 µg/mL | Neutral sugars, proteins | Purified polysaccharides |
| m-Hydroxydiphenyl assay | 0.5–2 µg/mL | Lower sugar interference | Complex biological matrices |
| HPLC-UV/RI | 0.1–0.5 µg/mL | Requires derivatization | High-purity samples |
| This compound Isomer | H-NMR Chemical Shift (ppm) | C-NMR Chemical Shift (ppm) |
|---|---|---|
| D-Glucuronic acid | 3.8–4.0 (H5) | 175–177 (C6) |
| L-Iduronic acid | 4.6–4.7 (H5) | 170–172 (C6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
